molecular formula C7H6INO2S B8282583 4-Iodo-3-nitrothioanisole

4-Iodo-3-nitrothioanisole

Cat. No.: B8282583
M. Wt: 295.10 g/mol
InChI Key: HLDZSUHQHURYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-nitrothioanisole is a valuable synthetic intermediate in chemical research, particularly in the study of oxidation reaction mechanisms. Its structure, incorporating both an electron-deficient nitroaromatic system and a thioether moiety, makes it a relevant substrate for investigating direct oxygen atom transfer processes . Researchers utilize this compound in mechanistic studies to understand how metal-based catalysts mediate the selective sulfoxidation of thioanisole derivatives, a reaction of significant importance in synthetic organic chemistry and drug metabolism studies . The presence of the iodine atom offers a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecules for material science and pharmaceutical research. This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6INO2S

Molecular Weight

295.10 g/mol

IUPAC Name

1-iodo-4-methylsulfanyl-2-nitrobenzene

InChI

InChI=1S/C7H6INO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3

InChI Key

HLDZSUHQHURYAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 3 Nitrothioanisole

Historical Development of Synthetic Routes to Iodo-nitro-thioanisole Derivatives

The synthetic history of iodo-nitro-thioanisole derivatives is intrinsically linked to the broader development of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions in the 19th and 20th centuries. Early organic chemists laid the groundwork for these transformations, which became the cornerstone of aromatic functionalization. The principles of directing group effects, elucidated by chemists like Holleman, were pivotal in predicting the outcomes of reactions on substituted benzene (B151609) rings.

Initially, the synthesis of such multifaceted molecules would have been a multi-step process, often with limited control over regioselectivity and resulting in modest yields. The advent of more sophisticated reagents and a deeper mechanistic understanding has since refined these early approaches. The development of specific nitrating and iodinating agents, along with the exploration of nucleophilic aromatic substitution pathways, has enabled more precise and efficient syntheses of complexly substituted aromatics like 4-iodo-3-nitrothioanisole.

Classical and Established Synthetic Approaches

The classical synthesis of this compound can be approached through several strategic sequences, leveraging fundamental reactions of aromatic chemistry. These methods often involve the sequential introduction of the functional groups onto a benzene ring or a pre-substituted precursor.

Electrophilic nitration is a quintessential electrophilic aromatic substitution reaction. researchgate.netresearchgate.net The methylthio (-SMe) group of a thioanisole (B89551) precursor is an ortho-, para-directing and activating group. minia.edu.egorganicchemistrytutor.com This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. organicchemistrytutor.com

Conversely, a nitro (-NO2) group is a strongly deactivating and meta-directing group. minia.edu.egyoutube.com Therefore, to achieve the desired 3-nitro substitution pattern relative to the methylthio group, direct nitration of thioanisole itself is not a viable primary step, as it would predominantly yield ortho- and para-nitro isomers. A more strategic approach involves introducing the nitro group at a later stage when the directing effects of other substituents can guide it to the desired position.

ReagentConditionsOutcome
HNO₃/H₂SO₄VariesNitration of aromatic rings

This table provides a general overview of reagents for electrophilic nitration.

The introduction of an iodine atom onto an aromatic ring can be achieved through various electrophilic iodination methods. mdpi.com For a substrate that is deactivated by the presence of a nitro group, potent iodinating systems are often required. nih.govtcichemicals.com

A plausible strategy for the synthesis of this compound involves the iodination of a 3-nitrothioanisole precursor. The methylthio group would direct the incoming electrophile (iodine) to the ortho and para positions. The para position (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 2). The nitro group at position 3 would direct incoming electrophiles to the meta positions relative to itself (positions 1 and 5), which does not favor the desired 4-iodo product. Therefore, the directing effect of the methylthio group is the dominant factor in this step.

Reagent SystemDescription
I₂/Oxidizing AgentElemental iodine in the presence of an oxidizing agent (e.g., HNO₃, H₂O₂) generates an electrophilic iodine species.
N-Iodosuccinimide (NIS)A common and milder source of electrophilic iodine, often used with an acid catalyst.
IClIodine monochloride is a polarized and reactive source of electrophilic iodine.

This table outlines common reagents for regioselective iodination.

An alternative and often highly effective strategy involves the introduction of the methylthio group via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This approach typically starts with a di-halogenated nitrobenzene (B124822) derivative, such as 4-chloro-1-iodo-2-nitrobenzene (B1580762) or 1,4-diiodo-2-nitrobenzene.

The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov In this scenario, a nucleophile like sodium thiomethoxide (NaSMe) can displace one of the halogen atoms. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. However, the specific conditions and substrate can influence this order. Given the availability of precursors, a route starting from a chloro-iodo-nitrobenzene is common.

For instance, reacting 4-chloro-1-iodo-2-nitrobenzene with sodium thiomethoxide would likely result in the displacement of the chlorine atom, as it is para to the activating nitro group, leading to the formation of this compound.

PrecursorNucleophileProduct
4-Chloro-1-iodo-2-nitrobenzeneSodium thiomethoxide (NaSMe)This compound

This table illustrates a key thiomethylation reaction.

A comprehensive synthetic plan for this compound often involves a multi-step sequence of aromatic substitution reactions. A logical and commonly employed route is as follows:

Nitration of a suitable precursor: Starting with a molecule like 4-chloroanisole, nitration would yield 4-chloro-3-nitroanisole.

Conversion to a better leaving group (optional but sometimes necessary): The methoxy (B1213986) group could be converted to a hydroxyl group, which can then be transformed into a better leaving group if needed.

Iodination: Introduction of the iodine atom at the desired position.

Thiomethylation: As described in the previous section, a nucleophilic aromatic substitution with a thiomethoxide source to introduce the methylthio group.

A specific documented synthesis starts from 4-chloro-2-nitroaniline. nih.gov Diazotization of the aniline (B41778) followed by treatment with potassium iodide introduces the iodo group, replacing the amino functionality. The resulting 4-chloro-1-iodo-2-nitrobenzene can then undergo nucleophilic substitution with sodium thiomethoxide to yield the final product.

StepStarting MaterialReagentsIntermediate/Product
14-Chloro-2-nitroaniline1. NaNO₂, HCl2. KI4-Chloro-1-iodo-2-nitrobenzene
24-Chloro-1-iodo-2-nitrobenzeneNaSMeThis compound

This table details a sequential synthesis pathway.

Advanced and Sustainable Synthesis Protocols

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign methodologies. longdom.org For the synthesis of this compound and related compounds, several advanced and sustainable protocols can be envisioned for the key reaction steps.

Flow Chemistry for Nitration: Nitration reactions are often highly exothermic and can pose safety risks on a large scale. europa.euewadirect.com Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages in terms of heat management, reaction control, and safety. acs.org The small reaction volume at any given time minimizes the risk of thermal runaway. This technology can be applied to the nitration steps in the synthesis of this compound precursors, leading to a safer and more scalable process.

Catalytic C-S Bond Formation: The formation of the thioether bond is a crucial step. While classical SNAr reactions are effective, modern catalytic methods for C-S bond formation are being developed. These often involve transition metal catalysts, such as palladium or copper, which can facilitate the coupling of aryl halides with thiols under milder conditions than traditional methods. researchgate.netrsc.org These catalytic approaches can offer broader substrate scope and functional group tolerance.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net For C-S bond formation, photocatalytic methods can generate thiyl radicals from thiols, which can then engage in reactions with aromatic precursors. beilstein-journals.org These reactions often proceed under mild, ambient conditions and can offer alternative selectivities compared to traditional methods.

Green Synthesis of Thioethers: Efforts to develop more sustainable methods for thioether synthesis focus on using greener solvents, avoiding hazardous reagents, and improving atom economy. researchgate.netresearchgate.netacs.org This can include the use of recyclable catalysts, solvent-free reaction conditions, or the use of less toxic sulfur sources. While not yet specifically reported for this compound, the principles of green chemistry are being actively applied to the synthesis of thioethers in general.

MethodologyAdvantagesRelevance to Synthesis
Flow ChemistryEnhanced safety, better heat control, scalabilitySafer nitration of aromatic precursors
Catalytic C-S CouplingMilder conditions, broader scopeAlternative to SNAr for thiomethylation
PhotocatalysisMild conditions, unique reactivityNovel pathways for C-S bond formation
Green Chemistry PrinciplesReduced waste, safer reagentsOverall sustainability of the synthetic route

This table summarizes advanced and sustainable synthetic approaches.

Catalytic Approaches for Carbon-Sulfur Bond Formation

The formation of the aryl-sulfur bond is a critical step in the synthesis of thioanisole derivatives. Modern organic chemistry offers several powerful catalytic methods for this transformation, primarily centered around transition-metal-catalyzed cross-coupling reactions. These methods are applicable to the synthesis of precursors such as 3-nitrothioanisole from 1-halo-3-nitrobenzene and a methylthiol source.

One of the most prominent methods is the Buchwald-Hartwig amination , which has been adapted for C-S bond formation. This palladium-catalyzed reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with a thiol. For the synthesis of a substrate like 3-nitrothioanisole, an electron-deficient aryl halide, specific ligand systems are crucial for achieving high yields.

Another significant approach is the Ullmann condensation , a copper-catalyzed reaction that couples aryl halides with nucleophiles. While traditional Ullmann reactions required harsh conditions, modern protocols utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. This method is particularly effective for activated aryl halides, such as those bearing electron-withdrawing groups like a nitro group.

The choice of catalyst, ligand, and base is critical for the success of these reactions, as summarized in the table below.

Coupling ReactionCatalyst/Ligand SystemBaseSolventTypical Temperature (°C)
Buchwald-HartwigPd(OAc)₂ / XantphosK₃PO₄Toluene (B28343)80-110
Buchwald-HartwigPd₂(dba)₃ / BINAPCs₂CO₃Dioxane80-110
Ullmann CondensationCuI / PhenanthrolineK₂CO₃DMF100-150
Ullmann CondensationCuI / L-prolineK₂CO₃DMSO100-150

Iodination Methods Employing Environmentally Benign Reagents

For the synthetic route involving the iodination of 3-nitrothioanisole, the regioselectivity of the reaction is paramount. The directing effects of the nitro and methylthio groups must be considered. The methylthio group is an ortho-, para-director, while the nitro group is a meta-director. This alignment of directing effects favors the introduction of the iodine atom at the 4-position. Several environmentally benign iodination methods are available.

One such method employs N-Iodosuccinimide (NIS) as the iodinating agent. wikipedia.orgcommonorganicchemistry.com NIS is a solid, easy-to-handle reagent, and its reactions can often be catalyzed by mild acids, avoiding the use of corrosive and highly toxic reagents. organic-chemistry.org The use of catalytic amounts of acids like trifluoroacetic acid can promote the iodination of moderately activated or deactivated aromatic rings. organic-chemistry.org

Another green approach involves the use of molecular iodine in the presence of a suitable oxidizing agent. A combination of iodine and periodic acid (H₅IO₆) in an aqueous or alcoholic medium provides a powerful yet environmentally safer alternative to harsher iodinating reagents. orgsyn.org This system generates a highly electrophilic iodine species in situ, capable of iodinating even deactivated aromatic compounds. orgsyn.org The byproducts of this reaction are typically water and iodide, which can be recycled.

The table below outlines some environmentally benign iodination conditions.

Iodinating AgentCatalyst/Co-reagentSolventKey Advantage
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)AcetonitrileMild conditions, solid reagent
I₂Periodic acid (H₅IO₆)Aqueous Ethanol (B145695)Water is the main byproduct
KI / (NH₄)₂S₂O₈NoneAqueous MethanolMetal-free, mild conditions

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov For the synthesis of this compound, continuous flow techniques can be applied to both the nitration and C-S coupling steps.

A notable example is the continuous-flow synthesis of m-nitrothioanisole, a precursor to the target molecule. researchgate.net This process involves the diazotization of m-nitroaniline followed by a reaction with sodium thiomethoxide in a flow reactor. researchgate.net Such a setup minimizes the accumulation of potentially hazardous diazonium salt intermediates, making the process safer for large-scale production. researchgate.net

Similarly, nitration reactions, which are often highly exothermic, are well-suited for continuous flow processing. semanticscholar.orgreddit.comorganic-chemistry.org The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing runaway reactions and improving the regioselectivity of the nitration of 4-iodothioanisole (B1585971). semanticscholar.orgreddit.comorganic-chemistry.org A typical continuous flow setup for nitration would involve pumping streams of the substrate and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) through a temperature-controlled microreactor.

The key parameters for a continuous flow process are summarized below.

Reaction StepReactor TypeKey ParametersAdvantages
C-S Coupling (via diazonium salt)Microreactor/Tubular reactorResidence time, temperature, stoichiometryEnhanced safety, improved yield
NitrationMicroreactor/Packed-bed reactorResidence time, temperature, flow rateSuperior temperature control, increased safety

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov The synthesis of this compound can be designed to incorporate several of these principles.

Atom Economy is a key metric that measures the efficiency of a reaction in converting reactants to the desired product. Catalytic reactions, such as the Buchwald-Hartwig and Ullmann couplings, generally have higher atom economies than stoichiometric reactions.

The use of less hazardous chemical syntheses is another important principle. This can be achieved by employing environmentally benign iodinating reagents like NIS or iodine with a green oxidant, thus avoiding the use of more toxic alternatives. nih.gov

Safer solvents and auxiliaries are also crucial. The development of catalytic C-S coupling reactions in water or other green solvents is an active area of research. While many of the established methods still rely on organic solvents like toluene or DMF, the exploration of more sustainable alternatives is ongoing.

The application of green chemistry metrics allows for a quantitative assessment of the environmental performance of a synthetic route.

Green Chemistry MetricDefinitionApplication to Synthesis
Atom Economy (MW of desired product / Σ MW of all reactants) x 100%Favors catalytic routes over stoichiometric ones.
E-Factor Total waste (kg) / Product (kg)A lower E-Factor indicates a greener process.
Process Mass Intensity (PMI) Total mass in a process (kg) / Mass of product (kg)Considers all materials used, including solvents and reagents.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The key variables to consider depend on the specific synthetic step being performed.

For catalytic C-S bond formation , the optimization process typically involves screening different combinations of palladium or copper precursors, phosphine or nitrogen-based ligands, and bases. The choice of ligand can significantly influence the reaction rate and yield, especially for challenging substrates. The reaction temperature and concentration are also critical parameters that need to be fine-tuned.

In the case of iodination , the choice of iodinating agent and any necessary activators or catalysts is the primary consideration. The stoichiometry of the reagents must be carefully controlled to avoid over-iodination. The solvent can also play a significant role in the reaction's efficiency and regioselectivity.

For nitration , the composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid), the reaction temperature, and the reaction time are the most important parameters to control. Careful optimization is required to achieve the desired regioselectivity and to minimize the formation of byproducts.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for yield enhancement.

Purification and Isolation Methodologies for Analytical Purity

The final step in the synthesis of this compound is its purification and isolation to achieve a high degree of purity suitable for analytical standards. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a common technique for purifying solid organic compounds. rochester.edu The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For a molecule like this compound, which contains both polar (nitro) and non-polar (iodo and methylthio) groups, a solvent mixture, such as ethanol/water or hexane (B92381)/ethyl acetate (B1210297), is likely to be effective. reddit.comrochester.edu

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. nih.govcolumbia.educommonorganicchemistry.com For this compound, silica (B1680970) gel would be a suitable stationary phase. semanticscholar.orgnih.gov The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). semanticscholar.orgorgsyn.org A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate the desired product from any remaining starting materials or byproducts.

The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Structural Elucidation of 4 Iodo 3 Nitrothioanisole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and confirms the connectivity of the atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Iodo-3-nitrothioanisole is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the thioanisole (B89551) group. The aromatic region would feature three signals for the three protons on the substituted ring.

H-2: This proton is ortho to both the nitro group and the methylthio group. It is expected to appear as a doublet, with a small coupling constant (J), due to coupling with H-6. Its chemical shift would be the most downfield of the aromatic protons due to the strong electron-withdrawing effect of the adjacent nitro group.

H-5: This proton is ortho to the iodine atom and meta to the nitro group. It is expected to appear as a doublet due to coupling with H-6.

H-6: This proton is ortho to the iodine atom and meta to the methylthio group. It would likely appear as a doublet of doublets, coupling to both H-2 and H-5.

-SCH₃: The three protons of the methyl group are chemically equivalent and would appear as a sharp singlet, typically in the range of 2.4-2.6 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbons directly attached to the electron-withdrawing iodine, nitro, and methylthio groups (C-1, C-3, C-4) would have their chemical shifts significantly influenced. The carbon bearing the nitro group (C-3) is expected to be significantly downfield. The carbon attached to the iodine atom (C-4) will also show a characteristic chemical shift.

Methyl Carbon (-SCH₃): A single signal for the methyl carbon would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-140-145
C2Doublet, ~8.0-8.2125-130
C3-148-152
C4-90-95
C5Doublet, ~7.2-7.4115-120
C6Doublet of Doublets, ~7.8-8.0135-140
-SCH₃Singlet, ~2.515-20

To confirm the assignments made from 1D NMR, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak would be expected between the signals for H-5 and H-6, and between H-6 and H-2, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-2 signal to the C-2 signal, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. Key expected correlations would include:

The methyl protons (-SCH₃) showing a cross-peak to the C-1 carbon, confirming the thioether linkage.

Proton H-2 showing correlations to C-4 and C-6.

Proton H-5 showing correlations to C-1 and C-3.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern. The calculated molecular weight for this compound (C₇H₆INO₂S) is approximately 294.92 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 295. The presence of iodine would be readily identifiable by its characteristic isotopic signature. Key fragmentation pathways would likely involve the loss of small, stable fragments:

Loss of the nitro group: [M - NO₂]⁺

Loss of the methyl group: [M - CH₃]⁺

Loss of the entire methylthio group: [M - SCH₃]⁺

Table 2: Expected Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[C₇H₆INO₂S]⁺Molecular Ion (M⁺)~295
[C₇H₆IS]⁺Loss of NO₂~249
[C₆H₃INO₂S]⁺Loss of CH₃~280

Vibrational Spectroscopy for Functional Group Characterization

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its nitro, aromatic, and thioether moieties.

N-O Stretching: The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretches of the nitro group, expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretches would appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed in the 2950-2850 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1600-1450 cm⁻¹ range.

C-N and C-I Stretching: The C-N and C-I stretching vibrations would appear in the fingerprint region of the spectrum, typically below 850 cm⁻¹ and 600 cm⁻¹ respectively.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1530 - 1500
Nitro (NO₂)Symmetric Stretch1350 - 1330
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2950 - 2850
Aromatic C=CStretch1600 - 1450

Raman Spectroscopy for Molecular Vibrations

Detailed research findings and data tables for the Raman spectroscopy of this compound are not available in publicly accessible scientific literature and databases. Raman spectroscopy is a valuable technique for probing the molecular vibrations of a compound. A theoretical analysis would anticipate characteristic vibrational modes corresponding to the various functional groups present in this compound. These would include:

Nitro Group (NO₂) Vibrations: Symmetric and asymmetric stretching modes.

Thioether (S-CH₃) Vibrations: C-S stretching and CH₃ rocking/stretching modes.

Aromatic Ring Vibrations: C-C stretching, C-H in-plane and out-of-plane bending modes.

C-I Bond Vibration: A stretching mode typically observed at low frequencies.

Without experimental data, a definitive assignment of Raman active vibrational frequencies for this compound cannot be provided.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available information, a solved crystal structure for this compound has not been deposited in crystallographic databases. Therefore, experimental data regarding its solid-state molecular architecture, such as unit cell dimensions, space group, bond lengths, and bond angles, is not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If such data were available, it would provide invaluable insights into the molecule's conformation, intermolecular interactions (such as π-stacking or halogen bonding), and packing arrangement in the crystal lattice.

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 3 Nitrothioanisole

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be reduced to several different oxidation states, most commonly the amine. jsynthchem.comwikipedia.org This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are crucial precursors for dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com

The reduction of an aromatic nitro group to an amine is a widely utilized transformation. jsynthchem.com For a polyfunctional compound like 4-Iodo-3-nitrothioanisole, achieving chemoselectivity is paramount. Various reagents and catalytic systems have been developed for this purpose, each with its own substrate compatibility. Common methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl), complex metal hydrides, and catalytic hydrogenation. wikipedia.orgscispace.com

A modern approach involves using sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, which can enhance the reducing power of the borohydride to effectively reduce the nitro group while often preserving other functionalities. jsynthchem.com The choice of solvent and reaction conditions is critical to minimize side reactions, such as reduction of the iodo-substituent or alteration of the thioether.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction in Aromatic Compounds

Reagent/System Typical Conditions Advantages Potential Side Reactions on this compound
Fe / Acid (e.g., HCl, Acetic Acid) Refluxing acid Cost-effective, widely used industrially. wikipedia.org Potential for dehalogenation (loss of iodine).
SnCl₂ / HCl Acidic medium Effective for selective reductions. wikipedia.org Strong acidic conditions may affect other groups.
NaBH₄ / Ni(PPh₃)₄ Ethanol (B145695) solvent High efficiency, mild conditions. jsynthchem.com Potential for catalyst poisoning by the thioether.
HSiCl₃ / Tertiary Amine Dichloromethane Metal-free, tolerates many functional groups. organic-chemistry.org Requires careful handling of the silane (B1218182) reagent.

| H₂ / Pd/C | H₂ atmosphere, various solvents | High yield, clean reaction. organic-chemistry.org | Risk of dehalogenation and catalyst poisoning by sulfur. |

This table presents generalized data for the reduction of substituted nitroaromatics to illustrate potential outcomes for this compound.

The reduction of a nitro group can be halted at intermediate stages, such as the nitroso or hydroxylamine (B1172632) derivatives, by carefully selecting the reducing agent and controlling reaction conditions. mdpi.com Aryl hydroxylamines, for example, can be synthesized by the reduction of aryl nitro compounds using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods with Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.org These intermediates are valuable in their own right for synthesizing other nitrogen-containing heterocycles. However, achieving this selectivity requires precise control, as the hydroxylamine is often readily reduced further to the amine. mdpi.com

Catalytic hydrogenation is a powerful and clean method for reducing nitro groups, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide under a hydrogen atmosphere. wikipedia.orgresearchgate.net A significant challenge when applying this method to this compound is the presence of both sulfur and iodine. The thioether group can act as a catalyst poison, deactivating the metal surface, while the carbon-iodine bond is susceptible to hydrogenolysis (cleavage). google.com

Transfer hydrogenation offers a viable alternative that avoids the use of high-pressure hydrogen gas. researchgate.net This technique uses a hydrogen donor molecule, such as formic acid, hydrazine, or cyclohexene, in the presence of a catalyst. scispace.comorganic-chemistry.org For instance, a well-defined iron-based catalyst has been used with formic acid to reduce a broad range of nitroarenes with good functional group tolerance. organic-chemistry.org Similarly, triethylsilane in the presence of a palladium catalyst can also be effective. organic-chemistry.org These methods can sometimes offer improved selectivity, potentially preserving the iodo- and thioether groups while reducing the nitro function.

Reactivity of the Thioether Moiety

The sulfur atom of the thioether group in this compound is nucleophilic and can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidized derivatives have different electronic and steric properties, making this transformation a key step in modifying the compound's characteristics.

The selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone is a common objective in organic synthesis. rsc.orgorganic-chemistry.org A variety of oxidizing agents can achieve this, with hydrogen peroxide being a cost-effective and environmentally friendly option. organic-chemistry.org The reaction is often facilitated by a catalyst to improve efficiency and selectivity. For example, scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the hydrogen peroxide-mediated mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org

Further oxidation of the sulfoxide to the sulfone typically requires stronger conditions or a different stoichiometry of the oxidant. organic-chemistry.orgnih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used for this transformation. reddit.com The electron-withdrawing effect of the nitro group on the aromatic ring of this compound would make the thioether less nucleophilic and thus slightly less reactive towards oxidation compared to unsubstituted thioanisole (B89551).

Table 2: Catalytic Systems for the Oxidation of Thioanisole Derivatives

Catalyst Oxidant Product Selectivity Key Features
Sc(OTf)₃ H₂O₂ High selectivity for sulfoxide. organic-chemistry.org Mild, neutral conditions, high-yielding. organic-chemistry.org
Iron(III)-Iodosylbenzene Adduct PhIO Quantitative formation of sulfoxide. nih.gov Used in mechanistic studies of oxygen transfer. nih.gov
Polyoxomolybdates H₂O₂ High conversion to sulfoxide (98% selectivity). rsc.org Fast reaction at room temperature. rsc.org

| Hypochlorite (NaOCl) | N/A | Fast oxidation to sulfoxide, slower to sulfone. nih.gov | Very rapid reaction rates. nih.gov |

This table summarizes findings from studies on various thioanisole derivatives, which serve as a model for the reactivity of this compound.

Two primary mechanisms are generally proposed for the metal-catalyzed oxidation of sulfides: a direct oxygen atom transfer (OAT) and a pathway involving electron transfer (ET). nih.gov

In the Oxygen Atom Transfer (OAT) pathway, an oxygen atom is transferred directly from the metal-oxo or metal-peroxo species to the sulfur atom of the thioether in a two-electron process. This is often considered a concerted or near-concerted step.

In the Electron Transfer (ET) pathway, the reaction is initiated by the transfer of a single electron from the electron-rich thioether to the oxidant, forming a sulfenium radical cation intermediate. This radical cation then reacts further to yield the sulfoxide.

Detailed kinetic studies on the oxidation of para-substituted thioanisoles using an iron(III)-iodosylbenzene complex have provided strong evidence for the direct OAT mechanism. nih.gov The reaction rates showed a negative correlation with the electron-withdrawing ability of the substituents on the thioanisole ring (Hammett ρ value of -1.13), indicating that the transition state has an electrophilic character, consistent with the OAT pathway. nih.gov This suggests that the sulfoxidation of this compound, if performed with a similar catalytic system, would also likely proceed via a direct oxygen atom transfer mechanism.

Role of Metal Complexes in Catalytic Oxidation (e.g., Iron(III)-Iodosylbenzene Adducts, Manganese Corroles)

The catalytic oxidation of thioanisoles, including functionalized derivatives like this compound, is a focal point of research due to the importance of sulfoxides and sulfones as intermediates in organic synthesis. Metal complexes, particularly those involving iron and manganese, have been identified as effective catalysts for these transformations.

Iron(III)-Iodosylbenzene Adducts:

Recent studies have highlighted the significance of iron(III)-iodosylbenzene adducts in oxidation reactions. These intermediates can be generated in situ and have demonstrated the ability to selectively oxidize thioanisole derivatives to their corresponding sulfoxides. mdpi.com The reaction mechanism is proposed to involve a direct oxygen atom transfer from the iron(III)-iodosylbenzene adduct to the sulfur atom of the thioanisole. mdpi.com The electrophilic character of these iron complexes is considered crucial for the oxidation process. researchgate.netresearchgate.net

The reactivity of these iron(III)-iodosylbenzene adducts can be influenced by the presence of equatorial co-ligands. These co-ligands can modulate the electronic properties and, consequently, the reactivity of the metal center. nih.gov Mechanistic investigations, including kinetic studies and Hammett correlations, have provided strong evidence for the electrophilic nature of the reactive species involved in the sulfoxidation. researchgate.netnih.gov While the iron(III)-iodosylbenzene adduct is a competent oxidant, the possibility of its transformation into a more reactive oxoiron(V) species through heterolytic cleavage of the O-I bond cannot be entirely ruled out in some cases. nih.govresearchgate.net

Manganese Corroles and other Complexes:

Manganese complexes have also been explored as catalysts for thioanisole oxidation. Hexadentate 8-quinolinolato manganese(III) complexes, for instance, have been shown to efficiently catalyze the oxidation of thioanisole using hydrogen peroxide as a mild and environmentally benign oxidant. epa.gov Binuclear manganese(II) complexes with amino acid-based ligands have also demonstrated catalytic activity for thioanisole oxidation. researchgate.net Furthermore, supramolecular dimeric Mn(III) complexes have been synthesized and shown to effectively catalyze the aerobic oxidation of various substrates, indicating their potential for versatile catalytic applications. nih.gov The development of sustainable catalytic systems using earth-abundant metals like manganese is a growing area of interest for late-stage C-H functionalization and other oxidative transformations. beilstein-journals.org

The design of synthetic non-noble metal catalysts, inspired by metalloenzymes, is a promising approach for developing efficient and selective oxidation catalysts. mdpi.com These synthetic complexes aim to mimic the structure and function of the active sites of enzymes like cytochrome P450, which are known for their ability to perform a wide range of oxidative processes. mdpi.com

Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom in this compound is susceptible to alkylation, leading to the formation of sulfonium salts. This reactivity is analogous to the well-established chemistry of other thioanisoles and sulfides. The formation of triarylsulfonium salts can be achieved through the in situ activation of a sulfoxide with an anhydride, followed by reaction with an arene. nih.gov

Dibenzothiophenium salts, a class of sulfonium salts, have gained attention as practical alternatives to hypervalent iodine(III) reagents. They exhibit enhanced thermal stability and a favorable safety profile, making them suitable for larger-scale synthetic applications. nih.gov The development of direct and efficient protocols for the synthesis of a wide variety of sulfonium reagents has expanded their utility in organic synthesis. nih.gov

Reactions at the Aryl Iodide Center

The aryl iodide functionality in this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C bonds. nih.govrsc.org The aryl iodide in this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the catalytic cycle.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. nih.govnih.gov This reaction provides a direct route to arylalkynes. The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst (in some protocols) would be expected to yield the corresponding 4-alkynyl-3-nitrothioanisole derivative. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. ias.ac.in This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds. This compound can readily participate in Suzuki coupling reactions with various aryl or heteroaryl boronic acids to afford the corresponding biaryl thioethers. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Sequential cross-coupling reactions on dihalogenated substrates have been explored to create diverse molecular architectures. For instance, the differential reactivity of different halogen atoms (e.g., iodine vs. bromine) can be exploited for selective, sequential Sonogashira and Suzuki couplings. researchgate.net

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the modification of aromatic rings, particularly those bearing electron-withdrawing groups. nih.gov The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. While the iodine atom is a good leaving group, SNA r reactions on aryl iodides are generally slower than on aryl fluorides in many cases. However, with highly activated systems and potent nucleophiles, substitution of the iodide can occur. youtube.com

The generally accepted mechanism for SNA r reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNA r reactions may proceed through a concerted mechanism. nih.govresearchgate.netsemanticscholar.org Building blocks with halogens activated by electron-withdrawing groups are valuable for sequential nucleophilic aromatic substitution reactions to create functional materials and complex heterocycles. nih.gov

Reductive Dehalogenation Processes

The carbon-iodine bond in this compound can be cleaved through reductive dehalogenation. This process can be achieved using various reducing agents or catalytic systems. For instance, flavin-dependent enzymes like iodotyrosine deiodinase can catalyze the reductive dehalogenation of halophenols. nih.gov The efficiency of such enzymatic reactions can be sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Chemical methods for reductive dehalogenation are also well-established and can involve catalytic hydrogenation or the use of metal hydrides.

Investigation of Regioselectivity and Chemoselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the thioether, the aryl iodide, and the nitro-activated aromatic ring—presents challenges and opportunities in terms of regioselectivity and chemoselectivity. In multi-step syntheses or one-pot reactions, controlling which functional group reacts is paramount.

For example, in a palladium-catalyzed cross-coupling reaction, the catalyst should selectively activate the C-I bond without promoting reactions at the thioether or the nitro group. Similarly, when performing a nucleophilic aromatic substitution, the conditions should favor substitution at the iodine-bearing carbon over other positions. The choice of reagents, catalysts, and reaction conditions is critical in directing the outcome of a reaction towards the desired product. The steric and electronic effects of the substituents on the aromatic ring will play a significant role in determining the regioselectivity of these transformations.

Table of Compounds

Kinetic and Thermodynamic Aspects of Reactivity Pathways

The reactivity of this compound is primarily dictated by the electronic effects of its substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). Conversely, the methylthio group (-SCH₃) is generally considered an ortho-, para-directing activator in electrophilic substitutions, although its influence can be complex. The iodine atom (-I) is a deactivating group but is also ortho-, para-directing.

In the context of nucleophilic aromatic substitution, a key reaction pathway for compounds like this compound, the rate of reaction is significantly influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex. The reaction generally proceeds via a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized intermediate, followed by the departure of the leaving group.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Nucleophilic Aromatic Substitution Reaction of this compound

The following table presents hypothetical data for a representative SNAr reaction, illustrating the types of parameters that would be determined in a kinetic and thermodynamic study. These values are for illustrative purposes only and are not based on experimental data for this compound.

Reaction ParameterHypothetical ValueUnitSignificance
Rate Constant (k)1.5 x 10⁻⁴L mol⁻¹ s⁻¹Indicates the speed of the reaction at a given temperature.
Activation Energy (Ea)65kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH‡)62kJ/molThe change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡)-80J K⁻¹ mol⁻¹The change in disorder in forming the transition state. A negative value suggests a more ordered transition state.
Gibbs Free Energy of Activation (ΔG‡)86kJ/molThe overall energy barrier for the reaction, combining enthalpy and entropy effects.
Enthalpy of Reaction (ΔH)-45kJ/molThe overall heat change of the reaction. A negative value indicates an exothermic reaction.
Entropy of Reaction (ΔS)-20J K⁻¹ mol⁻¹The overall change in disorder of the reaction.
Gibbs Free Energy of Reaction (ΔG)-39kJ/molDetermines the spontaneity of the reaction. A negative value indicates a spontaneous process.

Note: The data in this table is hypothetical and serves to illustrate the parameters relevant to the kinetic and thermodynamic analysis of the reactivity of this compound.

Mechanistic Considerations:

The regioselectivity of nucleophilic attack on this compound would be a key area of investigation. The positions ortho and para to the strong electron-withdrawing nitro group are activated towards nucleophilic attack. In this molecule, the iodine atom is at a position activated by the nitro group. Therefore, substitution of the iodine atom is a likely reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) studies on a broad range of nitroaromatic compounds have shown that their reactivity is often correlated with electronic parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO generally corresponds to a higher susceptibility to nucleophilic attack.

Furthermore, Hammett plots, which correlate reaction rates or equilibrium constants for a series of substituted aromatic compounds, could be employed to elucidate the electronic effects of the methylthio and iodo substituents on the reaction mechanism. For reactions of thioanisole derivatives, the substituent constants (σ) provide a quantitative measure of the electronic influence of other groups on the ring.

Computational and Theoretical Chemistry of 4 Iodo 3 Nitrothioanisole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. For 4-Iodo-3-nitrothioanisole, we can infer its electronic characteristics by examining studies on related aromatic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

In a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom of the thioanisole (B89551) group and the π-system of the benzene (B151609) ring. The LUMO, conversely, is likely to be localized on the electron-withdrawing nitro group and the aromatic ring. The presence of the iodine atom, a halogen, can also influence the orbital energies through both inductive and resonance effects.

A computational study on isomeric iodonitrobenzenes provides valuable analogous data. For m-iodonitrobenzene, a close structural analog, the HOMO and LUMO energies have been calculated using Density Functional Theory (DFT). These values can serve as a reasonable approximation for this compound.

Table 1: Calculated Frontier Molecular Orbital Energies of m-Iodonitrobenzene

Molecular Orbital Energy (eV)
HOMO -7.89
LUMO -2.54

This interactive table is based on data from a DFT study on m-iodonitrobenzene and serves as an estimate for this compound.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated gap of 5.35 eV for m-iodonitrobenzene suggests a moderately reactive molecule.

The distribution of electron density within a molecule is key to understanding its polarity, reactivity, and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing charge distribution and bonding interactions.

For this compound, the electronegative oxygen atoms of the nitro group and the iodine atom are expected to draw electron density, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon and nitrogen atoms. The sulfur atom of the thioanisole group is also expected to influence the charge distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the area around the nitro group would exhibit a strong negative electrostatic potential, while the hydrogen atoms of the aromatic ring and the methyl group would show positive potential.

Table 2: Calculated Natural Bond Orbital (NBO) Charges on Key Atoms of m-Iodonitrobenzene

Atom Charge (e)
I -0.135
N (of NO₂) +0.536
O (of NO₂) -0.345
O (of NO₂) -0.348
C (attached to I) +0.134

This interactive table presents NBO charges from a DFT study on m-iodonitrobenzene, offering an approximation for this compound.

Density Functional Theory (DFT) Studies for Ground and Transition States

DFT is a widely used computational method for investigating the properties of molecules, including their spectroscopic characteristics and reaction pathways.

DFT calculations can predict vibrational spectra (infrared and Raman) with a good degree of accuracy. These predictions are valuable for assigning experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C-I stretching, C-S stretching, and various vibrations of the aromatic ring.

A study on isomeric iodonitrobenzenes has reported calculated vibrational frequencies. The data for m-iodonitrobenzene can be used to estimate the expected vibrational frequencies for this compound.

Table 3: Selected Calculated Vibrational Frequencies for m-Iodonitrobenzene

Vibrational Mode Calculated Frequency (cm⁻¹)
NO₂ asymmetric stretch 1530
NO₂ symmetric stretch 1350
C-I stretch 660

This interactive table is based on DFT calculations for m-iodonitrobenzene and provides an estimation of the vibrational frequencies for this compound.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For a molecule like this compound, potential reactions of interest could include nucleophilic aromatic substitution or reactions involving the thioether or nitro groups.

For instance, the rotation of the methyl group in the thioanisole moiety is a conformational change that can be studied using DFT. By performing a potential energy surface scan, where the dihedral angle of the C-S-C-H bond is systematically varied, the energy barrier for this rotation can be determined. Studies on thioanisole and its derivatives have shown that the barrier to methyl group rotation is influenced by the substituents on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules or a solvent.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses rotational freedom around the C-S bond and the C-N bond, leading to different possible conformers. MD simulations can reveal the relative stabilities of these conformers and the dynamics of their interconversion.

Furthermore, MD simulations can shed light on the intermolecular interactions of this compound. The presence of the iodine atom allows for the formation of halogen bonds, a type of non-covalent interaction that has gained significant interest. The nitro group can act as a hydrogen bond acceptor. Studies on related iodo-nitro-aromatic compounds have highlighted the importance of I···O and I···N interactions in their crystal packing. MD simulations in a condensed phase or in solution would provide insights into how these interactions, along with π-π stacking of the aromatic rings, govern the molecule's aggregation and solvation properties.

Structure-Reactivity Relationships Derived from Computational Models (e.g., Hammett Plots)

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the influence of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with substituent-specific parameters (Hammett constants, σ), a linear free-energy relationship can be established. This relationship is invaluable for understanding reaction mechanisms and predicting the reactivity of new compounds.

For a series of derivatives of this compound, where a substituent 'X' is introduced at various positions on the aromatic ring, the Hammett equation can be expressed as:

log(k_X / k_H) = ρσ

where:

k_X is the rate constant for the reaction of the substituted compound.

k_H is the rate constant for the reaction of the unsubstituted parent compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. The magnitude of ρ reflects the extent of charge development in the transition state.

To illustrate this, consider a hypothetical nucleophilic aromatic substitution reaction on a series of 5-substituted this compound derivatives. A computational study could calculate the activation energies for this reaction, which can then be correlated with the Hammett constants of the substituents at the 5-position.

Table 1: Hypothetical Hammett Plot Data for a Nucleophilic Aromatic Substitution Reaction of 5-Substituted this compound Derivatives

Substituent (X)Hammett Constant (σ_p)Calculated Relative Rate (log(k_X / k_H))
-NO₂0.781.56
-CN0.661.32
-Br0.230.46
-Cl0.230.46
-H0.000.00
-CH₃-0.17-0.34
-OCH₃-0.27-0.54
-NH₂-0.66-1.32

This interactive table presents hypothetical data for a Hammett plot analysis. A positive slope (ρ) would indicate that the reaction is favored by electron-withdrawing substituents.

A plot of log(k_X / k_H) versus σ_p for this hypothetical reaction would be expected to yield a straight line, confirming a linear free-energy relationship. The slope of this line would provide the reaction constant (ρ). For a nucleophilic aromatic substitution, a positive ρ value is anticipated, as electron-withdrawing groups would stabilize the negatively charged Meisenheimer complex intermediate, thus accelerating the reaction.

In Silico Screening and Design of New Derivatives

In silico screening and rational drug design are powerful computational tools that accelerate the discovery of new therapeutic agents. These methods allow for the virtual evaluation of large libraries of compounds, predicting their potential biological activity and guiding the synthesis of the most promising candidates.

The process typically begins with the identification of a biological target, such as an enzyme or receptor, implicated in a disease pathway. The three-dimensional structure of this target can be determined experimentally or predicted using homology modeling. With the target structure in hand, molecular docking simulations can be performed to predict the binding mode and affinity of potential ligands.

For this compound, its structural features—a substituted aromatic ring with potential for various chemical modifications—make it an interesting scaffold for the design of new bioactive molecules. For instance, derivatives could be designed to target a hypothetical protein kinase involved in cancer progression.

A virtual library of this compound derivatives can be created by introducing a diverse range of substituents at accessible positions on the molecule. These virtual compounds can then be docked into the active site of the target protein. The docking scores, which estimate the binding affinity, along with an analysis of the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions), are used to rank the compounds.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically relate the chemical structures of the compounds to their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of newly designed compounds before their synthesis.

Table 2: Hypothetical In Silico Screening Data for Designed this compound Derivatives Targeting a Protein Kinase

Derivative IDModificationDocking Score (kcal/mol)Predicted IC₅₀ (µM)Key Predicted Interactions
4INT-H (Parent Compound)-6.515.2Hydrophobic interaction with Leu83
4INT-01 5-amino-8.21.8H-bond with Glu95, Pi-cation with Lys45
4INT-02 5-carboxamido-7.93.5H-bond with Asp155 and Asn140
4INT-03 2-fluoro-7.18.9Halogen bond with Ser98
4INT-04 5-(N-methylsulfonamido)-8.80.9H-bond with Arg150, Hydrophobic pocket
4INT-05 5-hydroxy-7.55.6H-bond with Thr101

This interactive table showcases a hypothetical dataset from an in silico screening campaign. Lower docking scores and predicted IC₅₀ values indicate potentially higher potency. The "Key Predicted Interactions" column highlights the specific molecular interactions that are thought to contribute to the binding affinity.

Based on such in silico results, medicinal chemists can prioritize the synthesis of the most promising derivatives, such as 4INT-04 in this hypothetical example, for further experimental validation. This iterative cycle of computational design, synthesis, and biological testing is a highly efficient strategy in modern drug discovery.

Applications of 4 Iodo 3 Nitrothioanisole in Advanced Organic Synthesis

A Versatile Building Block in Complex Molecule Construction

The strategic placement of three distinct functional groups—iodo, nitro, and thioether—on the aromatic ring makes 4-Iodo-3-nitrothioanisole a highly versatile platform in the synthesis of complex molecules. Each of these groups offers a unique handle for a variety of chemical transformations, allowing for a stepwise and controlled elaboration of the molecular framework. The iodine atom, for instance, is an excellent leaving group in a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of highly substituted aromatic systems that form the core of many pharmaceuticals and functional materials.

The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for certain nucleophilic substitutions but can also be readily transformed into other functional groups, most notably an amino group. This conversion opens up a vast number of synthetic possibilities, including the formation of amides, sulfonamides, and various heterocyclic systems. The thioether linkage provides another site for chemical modification. Oxidation of the sulfur atom can lead to sulfoxides and sulfones, which have their own unique reactivity and are present in numerous biologically active molecules. Furthermore, the methyl group of the thioether can be a site for functionalization.

The interplay of these functional groups allows for the design of complex reaction cascades where the reactivity of one site can be modulated by transformations at another. This orthogonal reactivity is a key feature that synthetic chemists exploit to build molecular complexity in an efficient and controlled manner.

Precursor for Advanced Aromatic Nitro Compounds

Aromatic nitro compounds are crucial intermediates in the chemical industry, serving as precursors for a vast array of dyes, pharmaceuticals, and agrochemicals. biosynth.combeilstein-journals.org this compound serves as a valuable starting material for the synthesis of more elaborate aromatic nitro compounds. The presence of the iodine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 4-position of the nitroaromatic ring.

For example, a Suzuki coupling reaction with an arylboronic acid would yield a biaryl structure, a common motif in many pharmaceutical agents. Similarly, a Sonogashira coupling with a terminal alkyne introduces an alkynyl group, which can be further functionalized to create complex polycyclic systems. The ability to perform these transformations while preserving the nitro group is crucial, as this group can be carried through several synthetic steps before its eventual conversion to an amine or other functionality.

Coupling ReactionReagentProduct Type
Suzuki CouplingArylboronic acidBiaryl nitro compound
Sonogashira CouplingTerminal alkyneAlkynyl-substituted nitro compound
Buchwald-Hartwig AminationAmineAmino-substituted nitro compound

This strategic functionalization allows for the synthesis of a library of advanced aromatic nitro compounds with tailored electronic and steric properties, which are then used as key building blocks in the discovery of new chemical entities with desired biological or material properties.

Intermediate for the Synthesis of Novel Thioether-Containing Structures

Thioether-containing molecules are prevalent in a wide range of biologically active compounds and functional materials. nih.gov this compound provides a valuable entry point for the synthesis of novel and complex thioether structures. The reactivity of the C-I bond allows for the introduction of various substituents, leading to a diverse array of functionalized thioanisole (B89551) derivatives.

One common strategy involves the use of cross-coupling reactions to append new carbon-based or heteroatom-based fragments to the aromatic core. For instance, coupling with organometallic reagents can lead to the formation of new C-C bonds, while reactions with thiols or alcohols can introduce new thioether or ether linkages, respectively.

Furthermore, the existing thioether moiety can be manipulated. Oxidation to the corresponding sulfoxide (B87167) or sulfone dramatically alters the electronic properties and steric profile of the molecule, often leading to enhanced biological activity or new material properties. The selective synthesis of these oxidized derivatives from this compound allows for a systematic exploration of the structure-activity relationships of thioether-containing compounds.

Role in the Synthesis of Iodinated Aromatic Scaffolds

Iodinated aromatic compounds are important intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates a variety of coupling reactions. google.com this compound is a prime example of a multifunctional iodinated aromatic scaffold that can be used to construct more complex molecules. The iodine atom can be readily displaced or involved in coupling reactions, making it a versatile handle for molecular elaboration.

The synthesis of complex heterocyclic structures often relies on iodinated precursors. For example, intramolecular cyclization reactions involving the iodine atom and a suitably positioned nucleophile can lead to the formation of fused ring systems. researchgate.net Additionally, the iodine can direct lithiation to the adjacent position, allowing for the introduction of a wide range of electrophiles.

The utility of this compound in this context is enhanced by the presence of the nitro and thioether groups, which can be used to tune the reactivity of the molecule and provide additional points for diversification. This makes it a valuable tool for building libraries of complex iodinated aromatic scaffolds for use in drug discovery and materials science.

Synthetic TransformationResulting Structure
Cross-Coupling ReactionsHighly substituted aromatic compounds
Intramolecular CyclizationFused heterocyclic systems
Directed Ortho-metalationFunctionalized aromatic rings

Applications in the Preparation of Key Synthetic Intermediates for Specialty Chemicals

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of key intermediates used in the production of specialty chemicals. These intermediates are often complex molecules with specific functionalities that are required for the synthesis of high-value end products, such as pharmaceuticals, agrochemicals, and advanced materials.

The conversion of the nitro group to an amino group, for example, yields an aniline (B41778) derivative that can be further functionalized to produce a wide range of compounds. The resulting amino group can be diazotized and replaced with a variety of other functional groups, or it can be used to form heterocyclic rings. The thioether and iodo groups provide additional handles for modification, allowing for the creation of a diverse array of complex intermediates from a single starting material. This molecular versatility is highly desirable in the specialty chemicals industry, where the ability to rapidly synthesize new and complex molecules is a key driver of innovation.

Emerging Research Directions and Future Perspectives for 4 Iodo 3 Nitrothioanisole

Development of Highly Efficient and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry has placed a significant emphasis on the development of synthetic methodologies that are both highly efficient and atom-economical. google.com Current synthetic strategies for compounds analogous to 4-iodo-3-nitrothioanisole often rely on multi-step sequences that may generate significant waste. Future research will likely focus on the development of novel, more direct routes to this target molecule.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Classical Multi-step Synthesis Well-established methodologiesGeneration of stoichiometric byproducts, multiple purification steps
Directed C-H Functionalization High atom economy, reduced step countCatalyst development, regioselectivity control
One-Pot/Tandem Reactions Increased efficiency, reduced wasteCompatibility of reagents and catalysts

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-withdrawing nitro group, the versatile iodo group, and the sulfur-containing methylthio group opens the door to a wide array of novel chemical transformations.

Future investigations will likely focus on leveraging the iodo group as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The nitro group, a versatile functional group, can be reduced to an amino group, which can then participate in a variety of subsequent transformations, including diazotization and amide bond formation. researchgate.net Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, modulating the electronic properties of the aromatic ring and providing opportunities for further functionalization. rsc.org The exploration of these transformations will undoubtedly lead to the discovery of novel reaction pathways and the synthesis of new classes of compounds. nih.gov

Integration into Advanced Catalytic Systems

The structural features of this compound make it an intriguing candidate for integration into advanced catalytic systems. The sulfur atom of the methylthio group has the potential to coordinate with transition metals, suggesting that this compound could serve as a ligand in homogeneous catalysis. The electronic properties of the aromatic ring, which can be tuned through reactions of the nitro and iodo groups, could allow for the fine-tuning of the catalytic activity of the resulting metal complexes.

Furthermore, this compound could be explored as a precursor to novel organocatalysts. For instance, the corresponding amine, obtained through the reduction of the nitro group, could be incorporated into thiourea (B124793) or squaramide-based catalysts, which are known to be effective in a variety of asymmetric transformations. The development of catalytic systems based on this scaffold could lead to new and efficient methods for the synthesis of chiral molecules and other high-value chemical products.

Role in the Synthesis of Functional Materials and Polymers

The unique combination of functional groups in this compound also suggests its potential as a building block for the synthesis of novel functional materials and polymers. The iodo group provides a convenient point of attachment for polymerization through cross-coupling reactions, allowing for the incorporation of this unit into the backbone of conjugated polymers. The presence of the nitro and methylthio groups could impart interesting electronic and optical properties to the resulting materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Moreover, the ability to modify the functional groups of this compound post-polymerization could allow for the synthesis of a wide range of materials with tailored properties. For example, the reduction of the nitro group to an amine could be used to cross-link the polymer chains or to introduce new functional groups through subsequent reactions.

Computational and Data-Driven Approaches for Predicting New Applications

In recent years, computational chemistry and data-driven approaches have become increasingly powerful tools for predicting the properties and potential applications of new molecules. researchgate.netresearchgate.net In the case of this compound, density functional theory (DFT) calculations could be used to predict its electronic structure, reactivity, and spectroscopic properties. sciety.org This information could be used to guide the design of new experiments and to identify promising avenues for further research.

Furthermore, machine learning algorithms could be trained on existing data for related compounds to predict the potential biological activity or material properties of this compound and its derivatives. chemrxiv.org These in silico methods can significantly accelerate the discovery process, allowing researchers to prioritize the most promising candidates for synthesis and experimental evaluation.

Table 2: Potential Applications Predicted by Computational Modeling

Predicted Property Potential Application Area Computational Method
High Electron Affinity n-type organic semiconductorDensity Functional Theory (DFT)
Non-linear Optical Properties Optoelectronic devicesTime-Dependent DFT (TD-DFT)
Receptor Binding Affinity Pharmaceutical developmentMolecular Docking Simulations

Challenges and Opportunities in the Field of Substituted Thioanisole (B89551) Chemistry

The field of substituted thioanisole chemistry is not without its challenges. The synthesis of these compounds can be complicated by the sensitivity of the sulfur-containing functional groups to certain reaction conditions. medium.com For example, the methylthio group can be susceptible to oxidation, which can lead to the formation of unwanted byproducts. Additionally, the development of regioselective methods for the functionalization of the aromatic ring remains an ongoing challenge.

However, these challenges also present significant opportunities for innovation. The development of new and robust synthetic methods that are tolerant of the methylthio group would be a major advance in the field. Furthermore, the discovery of new and unexpected reactivity patterns for substituted thioanisoles could lead to the development of novel transformations and the synthesis of new classes of compounds with important applications in a variety of fields.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Iodo-3-nitrothioanisole, and how can intermediates be characterized?

  • Methodology :

  • Nitration-Iodination Sequence : Begin with thioanisole (methyl phenyl sulfide). Nitrate the aromatic ring at the meta position using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize polysubstitution. Follow with iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM). Monitor reaction progress via TLC and isolate intermediates via column chromatography.
  • Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., NO₂ group deshields adjacent protons) and mass spectrometry (molecular ion peak at m/z 279.03 for the final product) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.2–8.5 ppm) and sulfur/iodine-induced shifts.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular formula (C₇H₆INO₂S) and detect isotopic patterns characteristic of iodine (e.g., M+2 peak).
  • FT-IR : Validate nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and thioether (C-S stretch at ~700 cm⁻¹) functional groups .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodology :

  • Light Sensitivity : Store in amber glassware under inert gas (N₂/Ar) to prevent photodegradation.
  • Temperature Control : Keep at –20°C for long-term storage. For short-term use, refrigerate at 4°C and equilibrate to room temperature before opening.
  • Moisture Avoidance : Use desiccants in storage containers to mitigate hydrolysis of the nitro group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination efficiency in this compound synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) to enhance electrophilic substitution.
  • Solvent Effects : Compare yields in DCM, DMF, and acetonitrile to balance solubility and reactivity.
  • Kinetic Studies : Use in-situ FT-IR or HPLC to track iodine consumption and adjust stoichiometry dynamically.
  • Byproduct Analysis : Identify di-iodinated byproducts via GC-MS and refine reaction time/temperature to suppress their formation .

Q. What strategies resolve discrepancies in reported melting points of this compound derivatives?

  • Methodology :

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities. Use differential scanning calorimetry (DSC) to determine precise melting ranges.
  • Cross-Validation : Compare experimental data with literature values (e.g., 100.9–102.9°C for structural analogs) and validate purity via HPLC (>98% by area normalization) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and identify electrophilic hotspots (e.g., para to the nitro group).
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on transition states.
  • Validation : Corrogate predictions with experimental kinetic data (e.g., rate constants for SNAr with amines/thiols) .

Data Contradiction Analysis

Q. How to address conflicting spectral data for this compound in literature?

  • Methodology :

  • Reproducibility : Repeat synthesis and characterization under standardized conditions (e.g., identical NMR solvent, MS ionization mode).
  • Cross-Technique Correlation : Compare X-ray crystallography (for absolute configuration) with NMR/IR to resolve ambiguities in functional group assignments.
  • Collaborative Verification : Share samples with independent labs for inter-laboratory validation .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

  • Methodology :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation.
  • Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal.
  • Emergency Procedures : Train personnel on H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) protocols per GHS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.